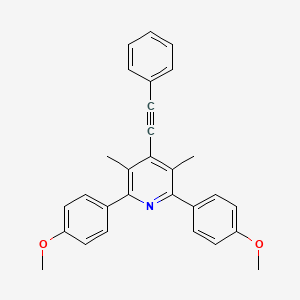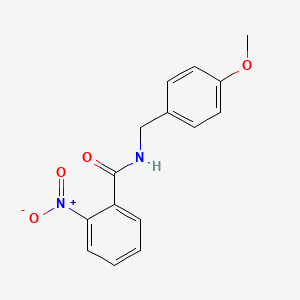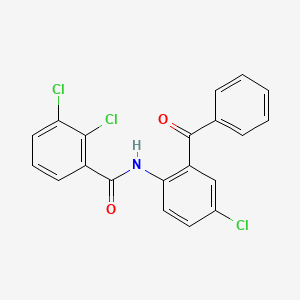
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione, also known as DOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for metal ion detection in biological and environmental samples.
Mechanism of Action
The mechanism of action of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione is not fully understood, but it is believed to involve the formation of a complex between 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione and the metal ion of interest. This complex formation results in a change in the fluorescence properties of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione, which can be detected and quantified using spectroscopic techniques.
Biochemical and Physiological Effects:
3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione has been found to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. These effects have been attributed to the ability of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione to chelate metal ions, which can lead to the inhibition of metal-catalyzed oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for metal ion detection in biological and environmental samples. However, one of the limitations of using 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione is its potential toxicity towards cells and tissues, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione. One area of research is the development of new synthesis methods that can produce 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione in higher yields and purity. Another area of research is the exploration of new applications for 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione, such as its use in the detection of other analytes besides metal ions. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione and its potential toxicity towards cells and tissues.
Synthesis Methods
The synthesis of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione involves several steps, including the reaction of 2,4-pentanedione with 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to form the final product, 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione. This synthesis method has been optimized and refined over the years, resulting in high yields and purity of 3-(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,4-pentanedione.
properties
IUPAC Name |
3-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-7(16)11(8(2)17)13-9-5-6-10(19-3)14(20-4)12(9)15(18)21-13/h5-6,11,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWBQEQASKWPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=C(C(=C(C=C2)OC)OC)C(=O)O1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)pentane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4925658.png)
![1-[(4-methoxyphenoxy)acetyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4925662.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925675.png)
![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)
![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)


![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)